molecular formula C11H14O2S B2633716 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid CAS No. 898391-69-0

4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid

Cat. No. B2633716
CAS RN: 898391-69-0
M. Wt: 210.29
InChI Key: QIGYQCPBQLYULG-UHFFFAOYSA-N
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Description

“4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid” is a chemical compound with the CAS Number: 898391-69-0 . It has a molecular weight of 210.3 . The IUPAC name for this compound is 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O2S/c12-11(13)9-7-14-10-6-4-2-1-3-5-8(9)10/h7H,1-6H2,(H,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s melting point is not specified in the sources I found.

Scientific Research Applications

Synthesis and Reactivity

One study describes an efficient approach for the synthesis of hard-to-reach 3,4-disubstituted thiophene derivatives, highlighting the reactivity of such compounds and their potential for creating bifunctional derivatives. This research demonstrates the versatility of thiophene derivatives in synthetic chemistry, offering pathways to synthesize complex organic molecules (Nikonova et al., 2020).

Material Science Applications

In material science, thiophene derivatives have been investigated for their use in dye-sensitized solar cells. A study on organic sensitizers incorporating carbazole donor and indeno[1,2-b]thiophene spacer reports that these compounds exhibit strong molar absorption coefficients and a red-shifted absorption band, leading to efficient solar energy conversion. This highlights the potential of thiophene derivatives in renewable energy technologies (Lim et al., 2015).

Biological and Pharmaceutical Research

Although the user requested to exclude drug use and side effects information, it's worth noting that thiophene derivatives have been evaluated for their biological activities, including antimicrobial properties. This suggests their potential in developing new pharmaceuticals and agrochemicals (Kathiravan et al., 2017).

Advanced Materials and Chemical Reactivity

Thiophene-based compounds are also pivotal in the creation of advanced materials with specific electronic properties. The synthesis and investigation of their non-linear optical properties and chemical reactivity descriptors indicate their applicability in electronic devices and materials science (Kanwal et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-11(13)9-7-14-10-6-4-2-1-3-5-8(9)10/h7H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGYQCPBQLYULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid

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